molecular formula C22H19ClN6O2 B2596364 N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide CAS No. 1251608-14-6

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide

Cat. No.: B2596364
CAS No.: 1251608-14-6
M. Wt: 434.88
InChI Key: SAAYMSGHKKNWJB-UHFFFAOYSA-N
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Description

N-(1-(1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide is a synthetic organic compound featuring a 1,2,3-triazole core linked to a 4-chlorophenyl group, a piperidine ring, and a 4-cyanobenzamide substituent. The triazole moiety is often associated with bioisosteric replacement strategies to enhance metabolic stability, while the piperidine ring and chlorophenyl group may contribute to target binding and lipophilicity.

Properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O2/c23-17-5-7-19(8-6-17)29-14-20(26-27-29)22(31)28-11-9-18(10-12-28)25-21(30)16-3-1-15(13-24)2-4-16/h1-8,14,18H,9-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAYMSGHKKNWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)C#N)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide typically involves multiple steps, starting with the formation of the triazole ring. The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is then introduced through a reductive amination process, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent . The final step involves the coupling of the triazole-piperidine intermediate with 4-cyanobenzoyl chloride to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Huisgen cycloaddition and reductive amination steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Compounds
    • The Boc group serves as a protective group for amines during chemical reactions, facilitating the synthesis of complex molecules. It allows for selective reactions without affecting other functional groups present in the molecule.
    • A notable application includes its use in synthesizing piperidine derivatives, which are crucial in developing pharmaceuticals targeting various diseases, including cancer and neurological disorders .
  • Drug Development
    • 1-[(tert-Butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid acts as an intermediate in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential as therapeutic agents due to their structural similarities to known drugs .
    • The compound has been investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs, making it a valuable component in formulation chemistry .

Synthetic Methodologies

The compound's synthesis typically involves multi-step reactions that include:

  • Formation of the Piperidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
  • Boc Protection : The introduction of the tert-butoxycarbonyl group can be done using standard methods such as reacting piperidine with Boc anhydride.

These steps highlight the compound's versatility and importance in synthetic organic chemistry.

Case Study 1: Synthesis of Piperidine Derivatives

A recent study demonstrated the synthesis of various piperidine derivatives using 1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid as a key intermediate. The derivatives showed promising activity against specific cancer cell lines, indicating potential therapeutic applications .

Case Study 2: Drug Formulation Enhancement

In another investigation, researchers explored the impact of incorporating this compound into drug formulations aimed at improving solubility. Results indicated that formulations containing the compound exhibited enhanced dissolution rates compared to traditional formulations, suggesting improved bioavailability .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with related molecules, highlighting key differences in core scaffolds, substituents, and reported activities.

Table 1. Structural and Functional Comparison of the Target Compound and Analogs

Compound Name Core Structure Heterocycle Amide Group Biological Activity (Reported) Reference
Target Compound Triazole-Piperidine 1,2,3-Triazole 4-cyanobenzamide Not specified
AB668 (Isobutyl 5-fluoro-3-(1-((1-(2-((4-isobutylphenyl)sulfonamido)ethyl)piperidin-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1H-indole-2-carboxylate) Triazole-Piperidine-Indole 1,2,3-Triazole Indole carboxylate Bivalent CK2 inhibitor (cancer-selective apoptosis)
Pyrazole Analog (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) Pyrazole-Piperidine Pyrazole Chlorophenyl carboxamide Not specified
Cyclohexylacetamide Analog (N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-2-cyclohexylacetamide) Triazole-Piperidine 1,2,3-Triazole 2-cyclohexylacetamide Not specified
Piperazine Sulfonamide (4-amino-N-((1-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide) Piperazine-Triazole 1,2,3-Triazole Sulfonamide Antimicrobial activity

Key Observations:

Structural Variations and Bioactivity: The target compound shares the triazole-piperidine scaffold with AB668 and the cyclohexylacetamide analog. However, AB668 incorporates an indole ring and fluorine substitution, which correlate with its role as a CK2 inhibitor in cancer therapy . The absence of an indole group in the target compound may limit similar activity unless the 4-cyanobenzamide substituent compensates via alternative binding interactions. The pyrazole analog replaces the triazole with a pyrazole ring, demonstrating how heterocycle substitution alters physicochemical properties (e.g., polarity, hydrogen-bonding capacity). The piperazine sulfonamide analog replaces piperidine with piperazine and introduces a sulfonamide group, resulting in reported antimicrobial effects. This highlights the importance of the sulfonamide moiety in targeting microbial enzymes .

In contrast, AB668’s indole carboxylate group may facilitate π-π stacking interactions with CK2’s ATP-binding pocket, a feature absent in the target compound .

Synthetic Considerations: The synthesis of AB668 involves multi-step reactions, including sulfonamide coupling and click chemistry for triazole formation . The target compound likely employs similar click chemistry for triazole assembly, but the final amidation step with 4-cyanobenzoic acid distinguishes its synthesis pathway.

Table 2. Hypothetical Physicochemical Properties (Inferred from Structural Features)

Property Target Compound AB668 Cyclohexylacetamide Analog Piperazine Sulfonamide
Molecular Weight ~450 g/mol ~650 g/mol ~450 g/mol ~600 g/mol
LogP (Lipophilicity) Moderate (cyanobenzamide) High (indole, isobutyl) High (cyclohexyl) Moderate (sulfonamide)
Hydrogen Bond Acceptors 7 10 6 9

Research Implications

  • Its triazole-piperidine scaffold may also be optimized for antimicrobial activity by introducing sulfonamide groups, as seen in .
  • Knowledge Gaps: Experimental data on solubility, binding affinity, and metabolic stability are critical for validating inferred properties. Crystallographic studies using programs like SHELXL (as referenced in ) could elucidate structural details for rational drug design.

Biological Activity

N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-4-cyanobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H17ClN4O2C_{19}H_{17}ClN_4O_2 and has a molar mass of 368.82 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and piperidinyl groups contributes to its unique chemical properties.

Anticancer Activity

Research has shown that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that triazole derivatives could inhibit cell proliferation in lung cancer cells (A549) with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Triazoles are frequently studied for their antifungal and antibacterial activities. A related study found that triazole derivatives exhibited antifungal effects against Candida species and antibacterial activity against Staphylococcus aureus . The mechanism often involves disruption of fungal cell membrane integrity or inhibition of specific enzymes critical for bacterial survival.

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to cancer progression and microbial resistance.
  • Receptor Modulation : The compound may interact with specific receptors involved in cellular signaling pathways.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : Utilizing azides and alkynes through click chemistry.
  • Amidation Reactions : Introducing the piperidine and cyanobenzamide moieties via amidation reactions with appropriate carboxylic acid derivatives.

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Antiproliferative Effects : Zhou et al. (2014) demonstrated that triazole derivatives exhibited significant antiproliferative activity against various cancer cell lines .
  • Antifungal Activity : Wang et al. (2014) reported that specific triazole compounds showed fungicidal activity against resistant strains of fungi .
  • Antibacterial Activity : Jadhav et al. (2017) highlighted the antibacterial properties of triazoles against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
AnticancerTriazole Derivative~0.023 μMWu et al., 2021
AntifungalTriazole CompoundVaries by strainWang et al., 2014
Antibacterial5-substituted TriazolesVaries by strainJadhav et al., 2017

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